5,7-Dichloro-1h-indole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1049677-63-5 |
|---|---|
Molecular Formula |
C9H5Cl2NO2 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
5,7-dichloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14) |
InChI Key |
KNHSHFDVTUDMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
The Indole 3 Carboxylic Acid Scaffold: a Privileged Structure in Drug Discovery
The indole-3-carboxylic acid motif is a recurring feature in a multitude of compounds exhibiting a wide spectrum of pharmacological activities. nih.gov Its inherent structural and chemical properties make it an attractive starting point for drug design. The indole (B1671886) nucleus itself is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its biocompatibility. nih.gov The carboxylic acid group at the 3-position provides a crucial handle for forming interactions with biological targets, such as hydrogen bonding, and for derivatization to modulate properties like solubility and bioavailability.
Researchers have successfully leveraged the indole-3-carboxylic acid scaffold to develop agents targeting a diverse range of diseases. These include potent antihypertensive agents, novel anticancer therapeutics, and effective antiviral compounds. nih.gov For instance, derivatives of indole-3-carboxylic acid have been synthesized and evaluated as angiotensin II receptor antagonists for the management of hypertension. nih.gov In the realm of oncology, indole-3-carbinol, a related natural product, and its derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov Furthermore, the structural versatility of this scaffold has been exploited to create inhibitors of enzymes crucial for viral replication. nih.gov
The Strategic Role of Halogen Substitution in Modifying Indole Based Compounds
The introduction of halogen atoms, such as chlorine, onto the indole (B1671886) nucleus is a deliberate and strategic decision in medicinal chemistry research. nih.gov Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. One of the primary reasons for halogen substitution is the modulation of lipophilicity, which affects a drug's ability to cross cell membranes and reach its target. nih.gov
Moreover, halogens can block sites of metabolic degradation, thereby increasing the metabolic stability and prolonging the in vivo half-life of a compound. nih.gov The electronic effects of halogens, being electron-withdrawing, can also alter the acidity of nearby functional groups and influence binding interactions with target proteins. nih.gov In some cases, halogen atoms can participate in specific "halogen bonds," a type of non-covalent interaction that can contribute to the affinity and selectivity of a drug for its receptor. nih.gov The strategic placement of chlorine atoms at the 5- and 7-positions of the indole ring, as in the case of 5,7-Dichloro-1H-indole-3-carboxylic acid, is therefore intended to optimize these pharmacological parameters.
Mechanistic Investigations of Biological Activities Associated with Indole 3 Carboxylic Acid Derivatives
Ligand-Receptor Interaction Mechanisms
Indole-3-carboxylic acid derivatives have been shown to interact with a range of receptors, modulating their activity and initiating downstream signaling cascades. The following sections explore their roles as agonists and antagonists for several key receptor targets.
G protein-coupled receptor 17 (GPR17) is an orphan receptor that has garnered interest as a potential therapeutic target, particularly in the context of central nervous system disorders. While direct studies on 5,7-Dichloro-1h-indole-3-carboxylic acid are not available, a closely related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) , has been identified as a notable agonist for GPR17. nih.govacs.org
Research demonstrates that MDL29,951 can activate GPR17 in both engineered cell expression systems and primary rat oligodendrocyte cultures. nih.gov The activation of GPR17 by this small molecule agonist has been shown to negatively regulate oligodendrocyte differentiation. nih.gov This process is mediated through the Gαi/o signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent reduction in the activity of the cAMP-PKA-CREB cascade. nih.gov Interestingly, while MDL29,951 is a known GPR17 agonist, it has shown negligible cytotoxic effects on glioblastoma (GBM) cells, unlike other novel indoline-derived GPR17 agonists. nih.gov
Another structurally similar compound, 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid , has also been noted for its potential to interact with various receptors and enzymes due to its 5,7-dichloro-substituted indole (B1671886) core.
Table 1: GPR17 Agonism of an Indole-3-Carboxylic Acid Derivative
| Compound | Biological Activity | System Studied | Key Finding |
|---|
There is currently no available scientific literature detailing the direct interaction of this compound or its close structural analogs with the Angiotensin II Receptor (AT1). Further research is required to determine if this class of compounds exhibits any antagonist activity at this receptor.
Cysteinyl-leukotrienes (CysLTs) are inflammatory mediators that act through receptors like CysLT1, which are implicated in conditions such as asthma and allergic rhinitis. nih.gov Research into CysLT1 antagonists has explored various indole-2-carboxylic acid derivatives.
One study identified 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) as a highly potent and selective CysLT1 antagonist, with an IC50 value of 0.0059 ± 0.0011 μM for CysLT1. nih.govnih.gov This finding underscores the importance of the indole-2-carboxylic acid moiety and specific substitutions at the 3-position for effective CysLT1 antagonism. nih.gov While this compound is more complex than this compound, the study highlights the potential of the indole core in designing CysLT1 antagonists. The synthesis of some of these antagonists has utilized ethyl-4,6-dichloro-1H-indole-2-carboxylate as a starting material. nih.gov
Table 2: CysLT1 Antagonist Activity of a Substituted Indole-2-Carboxylic Acid Derivative
| Compound | IC50 for CysLT1 | Selectivity | Key Structural Features |
|---|
Scientific literature specifically investigating the interaction of this compound with the Cannabinoid Receptor 1 (CB1) is not available. Research in this area has focused on other indole derivatives.
Enzyme Modulation and Inhibition Mechanisms
Beyond receptor interactions, indole-3-carboxylic acid derivatives have been investigated for their ability to modulate the activity of key enzymes involved in cellular processes like apoptosis.
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. mdpi.com Several studies have explored indole-based compounds as inhibitors of anti-apoptotic Bcl-2 proteins.
Research has led to the design and synthesis of a new class of indole-3-carboxylic acid-based derivatives as dual inhibitors of Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), another anti-apoptotic protein. nih.gov One compound from this series, compound 17, demonstrated a Ki value of 0.26 μM for the Bcl-2 protein. nih.gov Another compound, compound 31, was found to selectively act on Bcl-2 and Mcl-1 proteins but not on the related Bcl-XL protein. nih.gov These inhibitors are thought to mimic the BH3 domain of pro-apoptotic proteins, binding to anti-apoptotic proteins like Bcl-2 and triggering apoptosis in cancer cells. mdpi.com
While not directly involving this compound, these findings suggest that the indole-3-carboxylic acid skeleton is a viable pharmacophore for the development of Bcl-2 inhibitors. nih.gov
Table 3: Bcl-2/Mcl-1 Inhibitory Activity of Indole-3-Carboxylic Acid-Based Derivatives
| Compound | Target(s) | Ki for Bcl-2 | Significance |
|---|---|---|---|
| Compound 17 | Bcl-2/Mcl-1 | 0.26 μM | Potent dual inhibitor. nih.gov |
Monoamine Oxidase-B (MAO-B) Inhibition
The indole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective Monoamine Oxidase-B (MAO-B) inhibitors. MAO-B is a key enzyme in the catabolism of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, a primary strategy for managing neurodegenerative conditions like Parkinson's disease.
The inhibitory mechanism of indole derivatives against MAO-B is rooted in their specific interactions within the enzyme's active site. The MAO-B active site consists of an entrance cavity and a substrate cavity, which are separated by key amino acid residues like Ile199 that act as a gate. Molecular docking studies reveal that indole-based inhibitors typically position themselves within this active site, forming crucial bonds that prevent the substrate from accessing the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor.
For many indole derivatives, inhibitory activity is associated with hydrogen bonding and hydrophobic interactions with tyrosine residues, such as Tyr398 and Tyr435, within the active site. The indole ring itself can participate in π-π stacking interactions with aromatic residues, further stabilizing the inhibitor-enzyme complex.
The presence and position of halogen atoms on the indole ring are critical determinants of inhibitory potency and selectivity. For instance, research on a series of indole and benzofuran (B130515) derivatives identified 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide as a highly potent and selective MAO-B inhibitor, underscoring the significance of dichlorination. It is plausible that the 5,7-dichloro substitution pattern of this compound similarly enhances its binding affinity for the hydrophobic active site of MAO-B. The carboxylic acid moiety at the 3-position may also contribute to binding, potentially forming interactions with polar residues or a crucial water molecule within the active site.
Table 1: MAO-B Inhibitory Activity of Various Indole Derivatives
The mode of inhibition by these compounds is often reversible and competitive, meaning they vie with the natural substrate for the same binding site without forming permanent covalent bonds. This reversibility is a desirable characteristic for modern MAO-B inhibitors.
Molecular Pathways Involved in Antimicrobial and Antifungal Actions
Indole derivatives, particularly those with halogen substitutions, are recognized for their significant antimicrobial and antifungal properties. The molecular pathways underlying these actions are multifaceted, often involving the disruption of microbial cell integrity and vital cellular processes.
Antimicrobial Pathways: The primary mechanism of antimicrobial action for many halogenated indoles is the disruption of the bacterial cell membrane. The lipophilic nature of the indole ring, enhanced by halogen atoms, facilitates its insertion into the phospholipid bilayer of bacterial membranes. This insertion can lead to several detrimental effects:
Membrane Permeabilization: Studies on chloroindoles have shown they cause visible damage to the cell envelope, including membrane shrinkage and the formation of pits. This damage increases membrane permeability, leading to the leakage of essential intracellular components like ions and metabolites, and ultimately, cell lysis.
Disruption of Membrane Potential: The proton motive force (PMF), an electrochemical gradient across the bacterial membrane, is crucial for processes like ATP synthesis and transport. Some indole derivatives act as ionophores, disrupting this gradient. By dissipating the membrane potential, these compounds inhibit essential cellular functions that rely on PMF, leading to bacterial death.
Inhibition of Respiratory Metabolism: Certain synthetic indole derivatives have been found to inhibit components of the tricarboxylic acid (TCA) cycle and the activity of enzymes like type-2 NADH dehydrogenase (NDH-2). This disruption of respiratory metabolism leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.
Inhibition of Cell Division: Some indole compounds can interfere with bacterial cell division by preventing the formation of the FtsZ ring, a critical step in cytokinesis. This action is often linked to the compound's ability to modulate the membrane potential.
The position of the chloro-substituents on the indole ring is crucial for activity. For example, studies on various chloroindoles against Vibrio parahaemolyticus revealed that substitutions at the 4 or 5-positions were particularly effective. This suggests that the specific structure of this compound, with its two chlorine atoms, is likely to confer potent antimicrobial activity through one or more of these membrane-disrupting pathways.
Antifungal Pathways: The antifungal actions of indole derivatives also involve multiple mechanisms:
Inhibition of Fungal-Specific Structures: Indole-3-carboxylic acid (3-ICA) itself has been shown to act as a synergist with other antifungal agents like jasmonic acid. Histological investigations revealed that this combination significantly inhibits the appressorium development and haustorium formation in fungi like Blumeria graminis. These structures are essential for the fungus to penetrate host cells and obtain nutrients. By inhibiting their formation, the
Computational Chemistry and Molecular Modeling Studies of Dichloroindole Carboxylic Acids
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is crucial for predicting the binding affinity and mode of interaction between a ligand, such as an indole (B1671886) carboxylic acid derivative, and a biological target.
In the context of indole-based compounds, molecular docking has been widely used to identify potential inhibitors for various enzymes. For instance, studies on indole derivatives have successfully predicted their binding to enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation mdpi.com. In these simulations, the indole derivative is placed into the active site of the enzyme, and a scoring function is used to estimate the binding energy. The results often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of certain indole-3-acetic acid derivatives against the auxin receptor protein TIR1 have shown that interactions like π–π stacking, hydrogen bonds, and hydrophobic interactions are crucial for binding frontiersin.org.
While specific docking studies extensively detailing 5,7-Dichloro-1h-indole-3-carboxylic acid are not widely available in the reviewed literature, the methodology has been applied to a vast range of analogous indole carboxylic acids against various targets. These studies provide a framework for how this compound could be virtually screened against potential protein targets to predict its biological activity. The binding affinity and interaction patterns of various indole derivatives with their respective protein targets are often summarized to compare potential efficacy.
| Indole Derivative Class | Protein Target | Key Interactions Observed | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Chelation with Mg2+ ions, hydrophobic interactions | Not specified | mdpi.comnih.gov |
| Indole-3-carboxylic acid dipeptide conjugates | DNA Gyrase | Hydrogen bonds, intermolecular interactions | Not specified | rsc.org |
| 2-phenyl indole derivatives | Tyrosinase | Hydrogen bond with TYR:145 | -14.27 | researchgate.net |
| Indole acetohydrazide derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonds with Tyr 355 and Arg 120 | -9.5 to -11.5 (Docking Score) | mdpi.com |
Molecular Dynamics Simulations for Understanding Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations provide a dynamic view of the binding, revealing the stability of the interaction and the conformational changes that may occur in both the ligand and the protein. This goes beyond the static picture provided by molecular docking.
MD simulations have been applied to understand the behavior of halogenated indoles in the active sites of enzymes. For example, simulations of flavin-dependent tryptophan halogenases, which regioselectively halogenate tryptophan, have provided insights into how the substrate binds and is correctly oriented for the halogenation reaction acs.orgnih.gov. These simulations, often run for nanoseconds to microseconds, track the trajectory of all atoms in the system, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex nih.gov. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.
Furthermore, MD simulations can elucidate the role of water molecules in the binding pocket and map the network of hydrogen bonds that contribute to the stability of the complex. For halogenated compounds, these simulations can also shed light on the stability conferred by halogen bonding interactions within the protein active site mdpi.com. While specific MD simulation data for this compound is scarce, the principles from studies on related molecules are directly applicable. Such simulations could reveal how the dichloro-substituents influence the compound's conformational flexibility and its dynamic interactions within a target binding site.
Table 2: Application of Molecular Dynamics in Studying Ligand-Protein Interactions Note: This table provides examples from related molecular systems to demonstrate the utility of MD simulations.
| System Studied | Simulation Length | Key Parameter Analyzed | Primary Finding | Reference |
|---|---|---|---|---|
| Tryptophan 7-halogenase (PrnA) with substrate | 1 μs | RMSD, Correlated motions (DCCA) | Confirmed complex stability and identified key correlated movements between binding sites. | acs.orgnih.gov |
| 17β-HSD1 with halogen-based inhibitors | 100 ns | RMSD, Residue fluctuations | Bromine-substituted compounds showed greater structural stability in the complex. | mdpi.com |
| Aqueous aerosol coated with dicarboxylic acid | Not specified | Interfacial properties, Adsorption | Observed phase separation and structural ordering of acids at the water interface. | rsc.org |
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can accurately predict a variety of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
For indole derivatives, DFT calculations can elucidate how substituents on the indole ring affect the molecule's electronic properties and, consequently, its chemical reactivity and biological activity researchgate.netresearchgate.net. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important, as their energy gap is an indicator of chemical reactivity and kinetic stability ijrar.org. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. The MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding chemrxiv.org.
Applying these calculations to this compound would reveal the influence of the two electron-withdrawing chlorine atoms on the indole ring's electron distribution. This would affect the acidity of the carboxylic acid group and the N-H bond, as well as the potential for the molecule to engage in various intermolecular interactions, including halogen bonds. Studies on similar halogenated molecules have shown that halogen atoms can act as electron-acceptor sites, influencing interactions with electron-donating residues in a protein active site mdpi.com.
Table 3: Representative DFT-Calculated Properties for an Indole Derivative Note: The data below is for Ethyl indole 2-carboxylate, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical quantum chemical calculation outputs.
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.12 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. | ijrar.org |
| LUMO Energy | -1.21 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | ijrar.org |
| HOMO-LUMO Gap (ΔE) | 4.91 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | ijrar.org |
| Dipole Moment | 2.55 Debye | Measures the polarity of the molecule, influencing solubility and binding interactions. | ijrar.org |
Homology Modeling for Novel Target Identification and Interaction Analysis
Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a protein when its experimental structure has not been determined. The method relies on the known experimental structure of a homologous protein (a "template") to predict the structure of the target protein. This approach is invaluable when investigating potential drug targets for which no crystal structure is available.
Once a reliable 3D model of a target protein is built, it can be used in subsequent molecular docking and virtual screening campaigns to identify new ligands najah.edunajah.edu. For instance, if this compound is hypothesized to act on a specific protein lacking a known structure, homology modeling could be the first step to enable structure-based drug design frontiersin.org. The process involves identifying suitable templates from protein databases, aligning the target sequence with the template, building the model, and then rigorously validating its quality using various computational tools najah.edunajah.edu.
This technique has been successfully used to build models of enzymes relevant to indole metabolism and activity, such as human Indoleamine-Pyrrole 2,3-Dioxygenase-2 (hIDO2), which was then used to screen for novel inhibitor candidates najah.edunajah.edu. The resulting protein model allows for a detailed analysis of the active site, providing a structural basis for understanding how ligands like dichloroindole carboxylic acids might bind and exert their effects, thereby guiding the discovery of novel therapeutic targets and the design of selective inhibitors nih.gov.
Table 4: General Workflow for Homology Modeling and Its Application
| Step | Description | Example Application | Reference |
|---|---|---|---|
| 1. Template Identification | Searching protein databases (e.g., PDB) for homologous proteins with known 3D structures. | Identifying known structures of Indoleamine 2,3-dioxygenase 1 (IDO1) to model IDO2. | najah.edu |
| 2. Sequence Alignment | Aligning the amino acid sequence of the target protein with the template sequence. | Aligning the hIDO2 sequence with the hIDO1 template to map corresponding residues. | najah.edu |
| 3. Model Building | Generating the 3D coordinates of the target protein based on the aligned template structure. | Constructing the 3D model of the hIDO2 active site. | najah.edu |
| 4. Model Validation | Assessing the geometric and stereochemical quality of the generated model using tools like Ramachandran plots. | Validating the hIDO2 model to ensure its reliability for docking simulations. | frontiersin.org |
| 5. Application | Using the validated model for further studies, such as molecular docking or virtual screening. | Docking a library of indole-based compounds into the modeled hIDO2 structure to find potential inhibitors. | najah.edu |
Advanced Analytical and Characterization Methodologies for Dichloroindole Carboxylic Acids
Spectroscopic Techniques for Structural Elucidation of Synthetic Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity in a molecule. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
For indole (B1671886) carboxylic acids, the acidic proton of the carboxyl group (–COOH) is highly distinctive in ¹H NMR, typically appearing as a broad singlet in the downfield region of 10.0-13.0 ppm. princeton.edulibretexts.org Protons on the indole ring itself resonate in the aromatic region, and their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid substituents.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key indicator, resonating in the range of 165–185 ppm. pressbooks.pub The carbons of the indole ring have characteristic shifts, which are predictably altered by the position of the chloro substituents.
Table 1: Expected NMR Chemical Shift Ranges for 5,7-Dichloro-1H-indole-3-carboxylic Acid Based on Analogous Compounds
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (R-COOH ) | 10.0 - 13.0 princeton.edulibretexts.org |
| ¹H | Indole N-H | ~8.0 - 8.5 |
| ¹H | Aromatic C-H | ~7.0 - 8.0 |
| ¹³C | C arbonyl (R-C OOH) | 165 - 185 libretexts.orgpressbooks.pub |
Note: Data is extrapolated from general values for carboxylic acids and substituted indoles.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several characteristic peaks are expected.
The most prominent feature for a carboxylic acid is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state. The carbonyl (C=O) stretch of this dimer gives a strong, sharp absorption band around 1710 cm⁻¹. libretexts.orglibretexts.org Additionally, the N-H stretch of the indole ring is expected in the region of 3300-3400 cm⁻¹. mdpi.com
Table 2: Characteristic Infrared Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Very Broad, Strong |
| N-H (Indole) | Stretch | 3300 - 3400 | Medium, Sharp |
| C=O (Carboxylic Acid Dimer) | Stretch | 1700 - 1725 | Strong, Sharp |
| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium |
Note: Frequencies are based on typical values for these functional groups. libretexts.orglibretexts.orgmdpi.com
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected.
For this compound, the mass spectrum would show a molecular ion peak (M⁺). A crucial feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, which will result in a characteristic cluster of peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, definitively indicating the presence of two chlorine atoms. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN, while carboxylic acids are known to undergo decarboxylation (loss of CO₂). scirp.orgresearchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For complex organic molecules, it provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as 5,7-dichloro-1H-indole-2,3-dione and 5-fluoro-1H-indole-3-carboxylic acid, allows for well-founded predictions. researchgate.netnih.gov Indole carboxylic acids typically crystallize to form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. mdpi.comnih.gov These dimer units can be further connected into sheets or chains through N-H···O hydrogen bonds involving the indole N-H group and an oxygen atom of a neighboring carboxyl group. mdpi.comresearchgate.net The indole ring system itself is expected to be nearly planar.
Table 3: Illustrative Crystal Data for an Analogous Dichloroindole Compound
| Parameter | Value for 5,7-Dichloro-1H-indole-2,3-dione researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0789 (17) |
| b (Å) | 4.9866 (8) |
| c (Å) | 15.049 (2) |
| β (°) | 108.041 (7) |
Note: This data is for a related compound, 5,7-dichloro-1H-indole-2,3-dione, to illustrate typical crystallographic parameters. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation of Research Samples
Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further research.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of non-volatile organic compounds like indole carboxylic acids. nih.gov It is routinely used to determine the purity of synthetic samples and to isolate the target compound from reaction byproducts.
A typical method for analyzing this compound would involve reversed-phase HPLC. nih.govresearchgate.net In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid (e.g., acetic or formic acid) to ensure the carboxylic acid remains protonated. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure good separation and sharp peaks. Detection is typically achieved using a UV detector, as the indole ring system strongly absorbs UV light, with a maximum absorption wavelength around 280 nm. nih.govscispace.com
Table 4: Typical HPLC Parameters for Analysis of Indolic Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 20% B to 100% B over 25 min) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for the separation, identification, and purity assessment of compounds. silicycle.com In the context of this compound, TLC serves as a rapid and cost-effective method for monitoring reaction progress, identifying fractions from column chromatography, and determining the purity of the final product. silicycle.com
The separation on a TLC plate is based on the principle of partition chromatography, where the compound is distributed between a solid stationary phase and a liquid mobile phase. silicycle.com For indole carboxylic acids, the polarity of the molecule, influenced by both the carboxylic acid group and the indole ring system, dictates its interaction with the stationary and mobile phases.
Stationary Phase: The most common stationary phase for the analysis of polar organic compounds like this compound is silica gel. silicycle.com TLC plates are typically backed with aluminum or glass and are often impregnated with a fluorescent indicator, such as manganese-activated zinc silicate (F254), which allows for the visualization of UV-active compounds under a UV lamp. silicycle.com Compounds that absorb UV light at 254 nm will appear as dark spots due to the quenching of the plate's fluorescence. silicycle.com
Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. Due to the polar nature of the carboxylic acid group, a single, non-polar solvent is often insufficient to move the compound from the baseline. reddit.com Therefore, solvent mixtures are typically employed. For carboxylic acids, it is common to include a small amount of a polar, acidic solvent like acetic acid in the eluent system. This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and preventing "streaking" or tailing of the spot, leading to better-resolved chromatograms. reddit.com Based on methodologies for similar indole derivatives and polar acids, suitable solvent systems could include mixtures of ethyl acetate, alcohols (like methanol or isopropanol), water, and acetic acid. reddit.comresearchgate.net
Visualization: Since this compound is often a colorless compound, specific visualization techniques are required after the plate has been developed and dried. chemistryhall.com
UV Light: As the indole ring system is a chromophore, the primary method of visualization is to view the TLC plate under UV light (typically at 254 nm) if a fluorescent indicator (F254) is incorporated into the stationary phase. silicycle.com The compound will appear as a dark spot on a green fluorescent background. silicycle.com
Staining Reagents: Chemical stains can be used for visualization, which react with the compound to produce a colored spot. For this particular compound, reagents that react with either the indole nucleus or the carboxylic acid group are suitable.
p-Anisaldehyde Stain: A general stain for many organic compounds, which upon heating, can produce colored spots. epfl.ch
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is a specific stain for detecting indole derivatives, typically producing a colored spot (often blue or purple). epfl.ch
Bromocresol Green: This is a pH indicator used specifically for detecting acidic compounds like carboxylic acids. It will reveal the compound as a yellow spot on a green or blue background. illinois.edu
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. chemistryhall.com This value is dependent on the specific stationary and mobile phases used.
Below is a table summarizing common TLC methodologies applicable to the analysis of this compound.
| Parameter | Description | Common Methods |
| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 on aluminum or glass backing silicycle.com |
| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Mixtures of polar and non-polar solvents. Examples: • Ethyl Acetate / Hexane / Acetic Acid • Dichloromethane / Methanol / Acetic Acid reddit.com • n-Butanol / Acetic Acid / Water reddit.com |
| Visualization | Methods to detect the compound's spot. | • UV Light (254 nm): Dark spot on a fluorescent background silicycle.com • Ehrlich's Reagent: For indole ring detection epfl.ch • Bromocresol Green: For carboxylic acid detection illinois.edu • p-Anisaldehyde Stain: General purpose stain epfl.ch |
Future Directions and Emerging Research Avenues for 5,7 Dichloro 1h Indole 3 Carboxylic Acid
Development of Novel and Efficient Synthetic Protocols
While classical methods like the Fischer indole (B1671886) synthesis have been foundational, they often lack the efficiency and versatility needed for producing specifically substituted indoles like the 5,7-dichloro variant. luc.edu Future research is geared towards developing more streamlined and scalable synthetic strategies.
Key emerging areas include:
Flow Chemistry: This approach enables rapid, scalable, and on-demand production of indole derivatives. beilstein-journals.org As demonstrated in the synthesis of other indole-3-carboxylic esters, flow-based transformations can significantly improve throughput and safety, which would be highly desirable for the large-scale production of 5,7-Dichloro-1H-indole-3-carboxylic acid for extensive trials. beilstein-journals.org
Catalytic C-H Activation: Modern synthetic methods are moving towards direct functionalization of C-H bonds. Palladium- and photoredox-catalyzed C-H olefination techniques allow for the synthesis of various indole derivatives under mild conditions. researchgate.net Applying these methods could provide more direct and atom-economical routes to 5,7-disubstituted indoles, bypassing the need for pre-functionalized starting materials.
Heterogeneous Catalysis: The use of recyclable catalysts, such as nano copper oxide (CuO), has shown promise in the N-arylation of indoles. researchgate.net Future protocols could adapt this technology for the synthesis of this compound, offering benefits of catalyst recyclability and reduced metal contamination in the final product. researchgate.net
Domino and One-Pot Reactions: Cascade reactions that form multiple chemical bonds in a single operation are gaining traction. A one-pot cascade method using isatins to synthesize indole-3-carboxylic acids is an example of such an advanced strategy that could be adapted for this specific compound.
Application of Advanced SAR and Rational Design Principles for Enhanced Specificity
The future development of this compound as a therapeutic agent hinges on optimizing its structure to maximize potency and selectivity for a specific biological target while minimizing off-target effects. This requires a deep understanding of its Structure-Activity Relationships (SAR).
Future research will likely focus on:
Systematic Structural Modifications: The structural versatility of the indole core allows for extensive modification. nih.gov Advanced SAR studies will involve systematically altering the substituents on the indole ring of this compound to probe interactions with biological targets. This includes modifying the carboxylic acid group, the indole nitrogen, and the phenyl ring to improve properties like solubility, metabolic stability, and target affinity. nih.gov
Target-Based Rational Design: Rational drug design begins with a known biological target. slideshare.net For instance, derivatives of indole-3-carboxylic acid have been designed as antagonists for the auxin receptor protein TIR1 and the angiotensin II receptor 1. frontiersin.orgnih.gov If a specific target for this compound is identified, computational tools like molecular docking can be used to predict how modifications to the molecule will affect its binding affinity and selectivity, guiding the synthesis of more potent and specific analogs. frontiersin.orgbbau.ac.in
Improving Pharmacokinetic Parameters: A key aspect of rational design is optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a lead compound. Chemical modifications will be aimed at enhancing bioavailability and ensuring the compound reaches its target in sufficient concentrations. bbau.ac.in
Comprehensive Elucidation of Untapped Biological Mechanisms
The indole nucleus is present in compounds with a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. nih.govnih.gov While some biological activities of indole-3-carboxylic acid derivatives are known, the full potential of this compound remains largely untapped.
Emerging research avenues in this area include:
Target Identification and Validation: A primary goal is to identify the specific molecular targets through which this compound exerts its biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint protein binding partners.
Exploring Novel Therapeutic Areas: The known activities of related indole compounds suggest several promising areas for investigation. For example, some indole derivatives act as inhibitors of bacterial cystathionine γ-lyase, enhancing antibiotic efficacy, while others inhibit monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases. nih.govnih.gov Future studies should screen this compound against a wide range of biological targets to uncover novel therapeutic opportunities.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. This includes understanding how the compound modulates the target's function and the downstream effects on cellular signaling pathways. For instance, studies on novel indole-3-carboxylic acid derivatives have demonstrated their ability to lower blood pressure by acting as antagonists of the angiotensin II receptor 1. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, offering ways to accelerate research and reduce costs. nih.govharvard.edu The integration of these technologies will be crucial for the future development of this compound.
Key applications include:
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. acs.org These models can then be used to forecast the efficacy, toxicity, and pharmacokinetic properties of novel derivatives of this compound before they are synthesized, saving time and resources. nih.govpreprints.org For example, ML models have been developed to predict the toxicity of carboxylic acids based on their molecular descriptors. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch with desired properties. harvard.edu By providing the model with the structure of this compound and a set of desired activity and safety parameters, AI can generate novel, optimized structures for synthesis and testing. preprints.org
Synthesis Planning and Optimization: AI can play a significant role in developing the novel synthetic protocols mentioned earlier. ML models can predict reaction outcomes and suggest optimal reaction conditions (e.g., catalysts, solvents, temperature), accelerating the development of efficient synthetic routes. acs.orgbeilstein-journals.orgbeilstein-journals.org This moves beyond traditional trial-and-error experimentation towards a more data-driven approach to synthesis. beilstein-journals.org
High-Throughput Data Analysis: The elucidation of biological mechanisms often involves generating vast amounts of data from high-throughput screening and 'omics' technologies. AI is ideally suited to analyze this complex data, identify patterns, and generate new hypotheses about a compound's mechanism of action. harvard.edu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-Dichloro-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chlorinated indole derivatives typically involves multi-step strategies. For example, a Vilsmeier–Haack formylation can introduce aldehyde groups to indole precursors, followed by halogenation (e.g., using POCl₃) to incorporate chlorine substituents . Subsequent hydrolysis of esters (e.g., using LiOH in ethanol) yields the carboxylic acid moiety. Optimization includes controlling temperature (e.g., reflux in DCE for 7 hours) and selecting catalysts (e.g., EDCI/DMAP for esterification) to improve yields .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Based on safety data for analogous indole derivatives:
- PPE : Wear nitrile gloves, safety glasses, and a lab coat. Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
- Storage : Store in a cool, dry environment (-20°C for long-term stability) away from incompatible materials (e.g., strong oxidizers). No decomposition products are reported under recommended conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify substitution patterns and carboxyl group presence. Compare chemical shifts to analogous compounds (e.g., indole-3-carboxylic acid derivatives) .
- Purity Assessment : HPLC with UV detection (≥98% purity threshold) is standard. GC-HRMS or UHPLC-HRMS can identify trace impurities .
Q. What are the key considerations for designing crystallization experiments for this compound?
- Methodological Answer : Utilize single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps include:
- Growing crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).
- Resolving potential twinning using SHELXE for phase refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation strategies:
- Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Cross-reference with structurally similar compounds (e.g., 6-bromoindole-3-carboxylic acid derivatives) to identify substituent-specific effects .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Synthetic Modifications : Systematically vary substituents at positions 5 and 7 (e.g., replacing Cl with Br or methyl groups) using Suzuki coupling or nucleophilic substitution .
- In Silico Modeling : Perform docking studies (e.g., using MOE software) to predict interactions with target proteins (e.g., enzymes or receptors) .
Q. How can stability under extreme pH or temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (24 hours, 40°C) and analyze degradation products via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to establish storage guidelines .
Q. What advanced purification techniques improve yield and purity for halogenated indole derivatives?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.
- Recrystallization Optimization : Test solvent combinations (e.g., ethanol/water) to balance solubility and crystal growth kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
